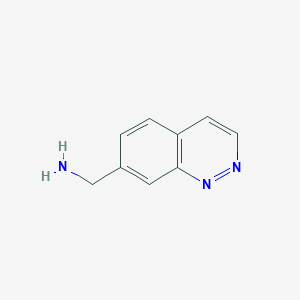

Cinnolin-7-ylmethanamine

Description

Cinnolin-7-ylmethanamine is a theoretical or lesser-studied compound featuring a methanamine (-CH₂NH₂) group at the 7-position of the cinnoline ring, a bicyclic aromatic system with two adjacent nitrogen atoms. This article compares five related compounds, focusing on their molecular structures, physicochemical properties, and relevance in medicinal chemistry.

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

cinnolin-7-ylmethanamine |

InChI |

InChI=1S/C9H9N3/c10-6-7-1-2-8-3-4-11-12-9(8)5-7/h1-5H,6,10H2 |

InChI Key |

VMVRRFUAAYXOAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=N2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclization of Arenediazonium Salts: One of the principal methods for synthesizing cinnoline derivatives involves the cyclization of arenediazonium salts.

Aryl Hydrazones and Aryl Hydrazines: Another approach involves the use of aryl hydrazones and aryl hydrazines as precursors.

Reductive Methods: Reductive methods are also employed for the synthesis of polycondensed derivatives of cinnoline.

Industrial Production Methods: Industrial production of cinnolin-7-ylmethanamine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Cinnolin-7-ylmethanamine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the cinnoline ring.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles and electrophiles, depending on the specific reaction

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized cinnoline derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: Cinnolin-7-ylmethanamine is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, cinnolin-7-ylmethanamine is studied for its potential as a fluorescent probe for mitochondrial staining. Its ability to selectively stain mitochondria makes it a valuable tool for studying cellular processes .

Medicine: Cinnolin-7-ylmethanamine and its derivatives have shown promise as potential therapeutic agents. They exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Industry: In the industrial sector, cinnolin-7-ylmethanamine is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable compound for various industrial applications .

Mechanism of Action

The mechanism of action of cinnolin-7-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with mitochondrial proteins, leading to changes in mitochondrial function and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2-Methyl-2H-indazol-7-yl)methanamine

1-(Naphthalen-1-yl)methanamine

Structural and Molecular Comparison

Table 1: Key Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Substituents |

|---|---|---|---|---|---|

| Indolin-7-ylmethanamine | 2580-93-0 | C₉H₁₂N₂ | 148.21 | Indoline | Methanamine at position 7 |

| 1-Methyl-7-isoquinolinemethanamine | 1416714-21-0 | C₁₁H₁₂N₂ | 172.23 | Isoquinoline | Methyl at N1, methanamine at position 7 |

| Quinolin-2-ylmethanamine | 18004-62-1* | C₁₀H₁₀N₂ | 158.20 | Quinoline | Methanamine at position 2 |

| (2-Methyl-2H-indazol-7-yl)methanamine | - | C₉H₁₁N₃ | 161.20 | Indazole | Methyl at position 2, methanamine at 7 |

| 1-(Naphthalen-1-yl)methanamine | - | C₁₁H₁₁N | 157.21 | Naphthalene | Methanamine at position 1 |

*Reported as dihydrochloride salt .

Comparative Analysis

Structural Features

- Heterocyclic Core: Indoline/Indazole: Indoline (benzopyrrole) and indazole (benzopyrazole) differ in nitrogen positioning, influencing electronic properties. Isoquinoline/Quinoline: Isoquinoline’s nitrogen at position 2 (vs. quinoline’s position 1) alters ring electron density, affecting reactivity and biological interactions . Naphthalene: Lacks heteroatoms, offering a hydrophobic aromatic system .

- Substituent Positioning: Methanamine at position 7 (indoline, isoquinoline, indazole) vs. position 2 (quinoline) or 1 (naphthalene) impacts steric and electronic interactions.

Physicochemical Properties

- Molecular Weight: Ranges from 148.21 (indoline) to 172.23 (isoquinoline), influencing solubility and bioavailability. Higher weights correlate with increased lipophilicity.

- Functional Groups: The primary amine (-NH₂) enables participation in hydrogen bonding and nucleophilic reactions, critical for drug-target interactions.

Research Limitations

- Data Gaps : Experimental data on solubility, melting points, and toxicity are absent in the provided evidence.

- Biological Activity: Limited direct references to pharmacological studies for these specific compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.